4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
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Overview
Description
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of amino, sulfonic acid, and anthraquinone groups in its structure. It is known for its applications in various fields, including dye manufacturing, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. One common method involves reacting 1-amino-4-bromo-9,10-anthraquinones with 2-aminoethanol in an aqueous medium in the presence of a mixture of copper (II) and iron (II) salts . This reaction yields the desired compound with satisfactory efficiency.
Industrial Production Methods
Industrial production of this compound involves multiple steps, including bromination and sulfonation reactionsThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can yield various substituted anthraquinones .
Scientific Research Applications
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction is often mediated by the amino and sulfonic acid groups, which can form hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- 2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-amino-9,10-dioxoanthracene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6H,15H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSNEDFRGOWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782259 |
Source
|
Record name | 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21552-80-7 |
Source
|
Record name | 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60782259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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